

# CCT241533 solubility in DMSO and other solvents

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## Compound of Interest

Compound Name: CCT241533

Cat. No.: B560082

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## Application Notes and Protocols for CCT241533

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**CCT241533** is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a crucial enzyme in the cellular response to DNA double-strand breaks.<sup>[1][2][3][4][5]</sup> With an IC<sub>50</sub> of 3 nM for Chk2, it demonstrates significant selectivity over other kinases.<sup>[1][2]</sup> These characteristics make **CCT241533** a valuable tool for studying the DNA damage response and a potential candidate for combination cancer therapies, particularly with PARP inhibitors.<sup>[1][4][6]</sup> This document provides detailed information on the solubility of **CCT241533** in various solvents, protocols for its use in cell-based assays, and an overview of the signaling pathway it modulates.

### Data Presentation: CCT241533 Solubility

The solubility of **CCT241533** can vary slightly between different forms (e.g., free base vs. hydrochloride salt) and batches. The following table summarizes solubility data from various sources. It is always recommended to perform a small-scale solubility test before preparing large stock solutions.

Solvent	Concentration (Mass)	Concentration (Molar)	Notes	Source
DMSO	100 mg/mL	~209 mM	Hygroscopic DMSO can reduce solubility; use fresh DMSO.	[7]
DMSO	96 mg/mL	~200 mM	---	[3]
DMSO	30 mg/mL	---	---	[8]
DMSO	---	100 mM	---	
Water	33.33 mg/mL	~70 mM	Requires sonication to dissolve.	[7]
Water	24 mg/mL	---	---	[3]
Water	---	10 mM	Requires gentle warming to dissolve.	
Ethanol	7 mg/mL	---	---	[3]
Ethanol	5 mg/mL	---	---	[8]
DMF	30 mg/mL	---	---	[8]
PBS (pH 7.2)	0.5 mg/mL (500 µg/mL)	---	---	[8]

## Experimental Protocols

### Protocol 1: Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of **CCT241533** for use in in vitro experiments.

Materials:

- **CCT241533** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

#### Procedure:

- Determine the required concentration and volume: Based on your experimental needs, calculate the mass of **CCT241533** required to achieve the desired stock concentration. For example, to prepare 1 mL of a 100 mM stock solution in DMSO (using a molecular weight of 478.95 g/mol for the hydrochloride salt), you would need 47.9 mg of **CCT241533**.
- Weigh the compound: Carefully weigh the calculated amount of **CCT241533** powder in a sterile microcentrifuge tube.
- Add solvent: Add the appropriate volume of fresh, anhydrous DMSO to the tube containing the **CCT241533** powder.
- Dissolve the compound: Vortex the solution until the **CCT241533** is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.<sup>[7]</sup>
- Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.<sup>[7]</sup> For short-term storage (up to one month), -20°C is sufficient.<sup>[3][7]</sup>

## Protocol 2: Cell Growth Inhibition Assay (SRB Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI<sub>50</sub>) of **CCT241533** in a cancer cell line.

#### Materials:

- Cancer cell line of interest (e.g., HT-29, HeLa)

- Complete cell culture medium
- 96-well plates
- **CCT241533** stock solution (e.g., 10 mM in DMSO)
- Sulforhodamine B (SRB) solution
- Trichloroacetic acid (TCA)
- Tris base solution
- Plate reader

Procedure:

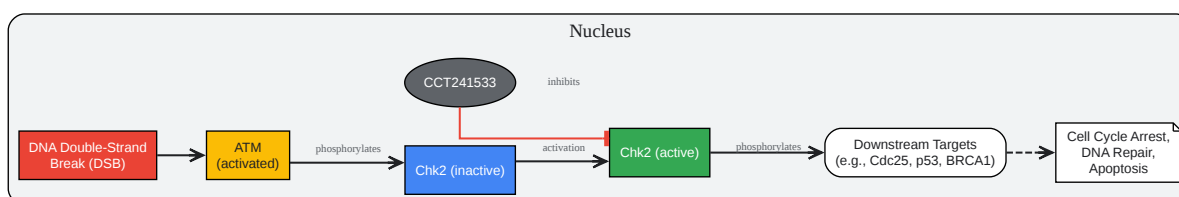
- Cell Seeding: Seed cells in 96-well plates at a density that allows for exponential growth over the course of the experiment (typically 96 hours). Allow the cells to attach for at least 16-36 hours.[\[1\]](#)
- Drug Treatment: Prepare serial dilutions of **CCT241533** in complete cell culture medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically  $\leq 0.1\%$ ). Add the drug dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO).
- Incubation: Incubate the plates for a period equivalent to approximately four cell-doublings (e.g., 96 hours).[\[1\]](#)
- Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
- Washing: Wash the plates several times with water to remove the TCA and dead cells.
- Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
- Washing: Wash the plates with 1% acetic acid to remove unbound dye.

- Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
- Absorbance Reading: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a plate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of **CCT241533** relative to the vehicle control. Determine the GI50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

## Mandatory Visualization

### CCT241533 Mechanism of Action in the DNA Damage Response Pathway

The following diagram illustrates the signaling pathway in which **CCT241533** acts. In response to DNA double-strand breaks (DSBs), the ATM kinase is activated and subsequently phosphorylates and activates Chk2. Activated Chk2 then phosphorylates downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. **CCT241533** selectively inhibits the kinase activity of Chk2, thereby blocking these downstream events.



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